molecular formula C24H22F2N6O2 B2541003 1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-34-9

1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2541003
CAS No.: 898410-34-9
M. Wt: 464.477
InChI Key: PBGOIIKAAHSPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C24H22F2N6O2 and its molecular weight is 464.477. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Medicinal Applications

A study explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, finding potent 5-HT2 antagonist activity in certain compounds. This suggests potential applications in developing treatments for disorders related to serotonin receptors, such as depression and anxiety, without significant alpha 1 antagonist activity (Watanabe et al., 1992).

Potential Antidepressant Agents

Another study synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. A selected compound demonstrated potential as an antidepressant in preliminary in vivo studies, indicating the importance of fluorinated arylpiperazinylalkyl derivatives in developing antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Multitarget Drugs for Neurodegenerative Diseases

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives showed potent dual-target-directed A1/A2A adenosine receptor antagonists, with several compounds also inhibiting monoamine oxidases (MAO). These findings suggest their utility in symptomatic as well as disease-modifying treatment of neurodegenerative diseases, presenting an advantage over single-target therapeutics (Brunschweiger et al., 2014).

Anticancer Effects

The anticancer potential of synthetic triazine hybrids of stilbene scaffold was investigated, with one compound showing significant activity against cervical and breast carcinoma cells. This suggests the role of triazine hybrids in designing new anticancer compounds from stilbene scaffold, which could offer new avenues for cancer treatment (Rashid et al., 2020).

Selective Extraction of Americium(III)

A study on new hydrophobic, tridentate nitrogen heterocyclic reagents for the selective separation of americium(III) from europium(III) in nitric acid highlighted the potential of these compounds in nuclear waste management and recycling processes (Hudson et al., 2006).

Properties

IUPAC Name

1,7-bis[(2-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N6O2/c1-14-15(2)32-20-21(27-23(32)31(28-14)13-17-9-5-7-11-19(17)26)29(3)24(34)30(22(20)33)12-16-8-4-6-10-18(16)25/h4-11,15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGOIIKAAHSPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.